Bienvenue dans la boutique en ligne BenchChem!

CBZ-S-Phenyl-L-Cysteine

Peptide Synthesis Chiral Building Blocks Crystallization

Source CBZ-S-Phenyl-L-Cysteine (CAS 159453-24-4) as the strategic, industrial-scale starting material for the HIV protease inhibitor nelfinavir mesylate, delivering proven multi-kilogram scalability and a 64% conversion yield to cut API cost of goods. Its Cbz group's orthogonality to Boc/Fmoc eliminates side-reactions and racemization risks in convergent syntheses. Demand regulatory-grade material with full documentation (SER, CoA) to expedite ANDA/NDA filings and secure a competitive edge in your drug-development pipeline.

Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
CAS No. 159453-24-4
Cat. No. B019064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBZ-S-Phenyl-L-Cysteine
CAS159453-24-4
SynonymsS-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine;  N-Benzyloxycarbonyl-S-phenyl-L-cysteine;  N-Carbobenzoxy-S-phenyl-L-cysteine;  N-Carbobenzoxy-S-phenylcysteine; _x000B_
Molecular FormulaC17H17NO4S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
InChIKeyISBOGFMUFMJWEP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBZ-S-Phenyl-L-Cysteine (CAS 159453-24-4): A Key N-Protected Amino Acid for Peptide Synthesis and HIV Protease Inhibitor Manufacturing


CBZ-S-Phenyl-L-Cysteine, also known as N-Cbz-S-phenyl-L-cysteine or N-carbobenzyloxy-S-phenyl-L-cysteine, is a protected L-cysteine derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the α-amino group and a phenyl thioether moiety at the sulfur [1]. It is widely employed as a chiral building block in solution-phase peptide synthesis and serves as the pivotal starting material for the industrial-scale production of the HIV protease inhibitor nelfinavir mesylate [2].

Why Cbz-Protected S-Phenyl-L-Cysteine Cannot Be Substituted by Boc or Fmoc Analogs in Multi-Step Syntheses


The Cbz protecting group exhibits orthogonal stability to acidic and basic conditions, allowing for selective deprotection in the presence of Boc (acid-labile) and Fmoc (base-labile) groups [1]. This orthogonality is critical in convergent synthetic routes, such as the assembly of nelfinavir, where the Cbz group remains intact during multiple transformations and is ultimately removed by hydrogenolysis without affecting other sensitive functionalities [2]. Substitution with Boc- or Fmoc-S-phenyl-L-cysteine would necessitate entirely different protection/deprotection sequences, compromising synthetic efficiency and increasing the risk of racemization.

Quantitative Differentiation of CBZ-S-Phenyl-L-Cysteine from Closest Analogs: A Technical Procurement Guide


Melting Point and Optical Rotation: Distinct Physical Properties vs. Unprotected S-Phenyl-L-Cysteine Enable Facile Handling and Purification

CBZ-S-Phenyl-L-Cysteine exhibits a sharp melting point of 94–97°C and an optical rotation of [α]²⁰/D −55° (c=2, EtOH) [1]. In contrast, unprotected S-phenyl-L-cysteine (CAS 34317-61-8) decomposes upon melting at approximately 200°C and shows an optical rotation of [α]²⁰/D +10° (c=1, 0.1N NaOH) . The lower and well-defined melting point of the Cbz derivative facilitates crystallization and purity assessment, while the significantly different specific rotation provides a reliable metric for verifying enantiomeric integrity.

Peptide Synthesis Chiral Building Blocks Crystallization

Specific Rotation Distinguishes CBZ-Protected Derivative from Fmoc-Protected Analog for Chiral Quality Control

The specific rotation of CBZ-S-Phenyl-L-Cysteine is [α]²⁰/D −55° (c=2, EtOH) [1]. In comparison, Fmoc-S-phenyl-L-cysteine (CAS 488761-06-4) exhibits a specific rotation of [α]²⁰/D −58° (c=1, DMF) . While the absolute difference in magnitude is small, the distinct solvent and concentration conditions required for measurement provide a clear chiral fingerprint for identity confirmation and batch-to-batch consistency assessment, which is critical for pharmaceutical intermediate procurement.

Chiral Analysis Amino Acid Derivatives Quality Control

High Synthetic Yield in Key Transformation: 64% Conversion to Nelfinavir Intermediate Demonstrates Process Efficiency

In the formal synthesis of nelfinavir mesylate, CBZ-S-Phenyl-L-Cysteine was converted to a key dithianyl alcohol intermediate in 64% isolated yield, without racemization [1]. This yield was achieved under standard laboratory conditions, indicating the compound's robust reactivity and compatibility with multi-step sequences. In comparison, alternative synthetic routes using unprotected or differently protected cysteine derivatives often suffer from lower yields due to competing side reactions or racemization [2].

Process Chemistry HIV Protease Inhibitors Synthetic Yield

Multi-Kilogram Scale Synthesis with High Optical Purity Validates Industrial Scalability

A convenient, large-scale synthesis of N-Cbz-(S-phenyl)-L-cysteine has been demonstrated on a multi-kilogram scale, delivering the product in high yield and high optical purity from the β-lactone of N-Cbz-L-serine [1]. This contrasts with many alternative synthetic methods for S-aryl cysteines, which are often limited to laboratory scale or result in racemic mixtures [2]. The demonstrated scalability reduces the risk associated with process transfer and ensures a reliable supply chain for industrial applications.

Large-Scale Synthesis Process Development Optical Purity

Regulatory-Grade Material with Structure Elucidation Report (SER) Supports ANDA/NDA Filings

CBZ-S-Phenyl-L-Cysteine is available as a highly characterized reference material that complies with stringent regulatory standards including USP, EMA, JP, and BP, and is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for nelfinavir [1]. It is supplied with a detailed Structure Elucidation Report (SER), ensuring its identity and purity for analytical applications. In contrast, generic research-grade S-phenyl-L-cysteine derivatives typically lack this level of characterization and regulatory documentation, increasing the analytical burden on the end-user.

Regulatory Compliance Pharmaceutical Quality Reference Standards

Optimal Procurement and Application Scenarios for CBZ-S-Phenyl-L-Cysteine Based on Quantitative Evidence


Industrial-Scale Manufacturing of Nelfinavir Mesylate API

This compound is the established starting material for the commercial synthesis of nelfinavir mesylate. Its proven multi-kilogram scalability and high synthetic yield in the key intermediate step (64% conversion) directly translate to lower cost of goods and higher throughput in API manufacturing [1][2]. Procurement should prioritize suppliers offering regulatory-grade material with full documentation to support ANDA/NDA filings.

Solution-Phase Peptide Synthesis Requiring Orthogonal Protection Strategies

For convergent peptide syntheses where selective deprotection is required, the Cbz group's orthogonality to Boc and Fmoc is essential. The compound's sharp melting point (94–97°C) and distinct optical rotation ([α]²⁰/D −55°) simplify purification and quality control, ensuring high enantiomeric purity of the final peptide product [3]. This is particularly critical in the synthesis of complex bioactive peptides where racemization must be avoided.

Development of Novel HIV Protease Inhibitors and Structural Analogs

As a key intermediate in the synthesis of a clinically approved HIV protease inhibitor, CBZ-S-Phenyl-L-Cysteine serves as a privileged starting point for medicinal chemistry programs exploring novel protease inhibitors. The availability of a well-characterized, scalable intermediate accelerates the synthesis and biological evaluation of analog libraries, providing a competitive advantage in early-stage drug discovery [2].

Regulatory Bioanalysis and Reference Standard Preparation

The availability of CBZ-S-Phenyl-L-Cysteine as a highly characterized reference material with a Structure Elucidation Report (SER) makes it suitable for use as an analytical standard in quality control laboratories [4]. This supports the development and validation of HPLC methods for impurity profiling and assay determination in nelfinavir drug substance and drug product, ensuring compliance with global pharmacopoeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBZ-S-Phenyl-L-Cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.